molecular formula C13H20 B1620947 1,6,6-Trimethyl-3-tert-butyl-fulvene CAS No. 334696-50-3

1,6,6-Trimethyl-3-tert-butyl-fulvene

Cat. No.: B1620947
CAS No.: 334696-50-3
M. Wt: 176.3 g/mol
InChI Key: UNGLAWCETLUCRC-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-3-tert-butyl-fulvene is an organic compound with the molecular formula C₁₃H₂₀. It belongs to the class of fulvenes, which are characterized by a five-membered ring with two double bonds and an unconjugated single bond. This compound is known for its stability and high reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

1,6,6-Trimethyl-3-tert-butyl-fulvene can be synthesized through various synthetic routes. One common method involves the reaction of 3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity .

Chemical Reactions Analysis

1,6,6-Trimethyl-3-tert-butyl-fulvene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the double bonds of the fulvene ring.

Scientific Research Applications

1,6,6-Trimethyl-3-tert-butyl-fulvene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,6-Trimethyl-3-tert-butyl-fulvene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects.

Comparison with Similar Compounds

1,6,6-Trimethyl-3-tert-butyl-fulvene can be compared with other similar compounds, such as:

  • 3-tert-butyl-5,6,6-trimethylfulvene
  • 3-tert-Butyl-1,6,6-trimethylfulvene

These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of stability and reactivity in this compound makes it particularly valuable in various fields of research and industry .

Properties

IUPAC Name

3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-8-11(7-10(12)3)13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGLAWCETLUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC1=C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376427
Record name 1,6,6-Trimethyl-3-tert-butyl-fulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334696-50-3
Record name 1,6,6-Trimethyl-3-tert-butyl-fulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 13.0 g (95.6 mmol) of 1-tert-butyl-3-methylcyclopentadiene in 130 ml of dehydrated methanol, 55.2 g (950.4 mmol) of dehydrated acetone was dropwise added in a nitrogen atmosphere at 0° C. with ice cooling, and 68.0 g (956.1 mmol) of pyrrolidine was further dropwise added, followed by stirring at room temperature for 4 days. After the reaction solution was diluted with 400 ml of diethyl ether, 400 ml of water was added. The organic phase was separated, washed with a 0.5N hydrochloric acid aqueous solution (150 ml×4), water (200 ml×3) and a saturated saline solution (150 ml), and then dried over anhydrous magnesium sulfate. The drying agent was filtered, and from the filtrate the solvent was distilled off to obtain a liquid. The liquid was subjected to vacuum distillation (70-80° C./0.1 mmHg) to obtain 10.5 g of a yellow liquid. The analyzed values are given below.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, dried acetone (55.2 g, 950.4 mmol) was added dropwise to a solution of 1-tert-butyl-3-methylcyclopentadiene (13.0 g, 95.6 mmol) in dried methanol (130 ml), and subsequently pyrrolidine (68.0 g, 956.1 mmol) was added thereto dropwise. During the dropwise addition, the temperature was kept at 0° C. by ice cooling. The mixture was stirred at room temperature for 4 days. The resultant reaction liquid was diluted with diethyl ether (400 ml), and water (400 ml) was added. The organic phase was separated, then washed with a 0.5 N aqueous hydrochloric acid solution (150 ml×4), water (200 ml×3) and a saturated saline solution (150 ml), and dried over anhydrous magnesium sulfate. The desiccant was filtered off, and the solvent was distilled away from the filtrate, resulting in a liquid. The liquid was distilled under reduced pressure (70-80° C./0.1 mm Hg) to give 10.5 g of a yellow liquid. The analytical data are given below.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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